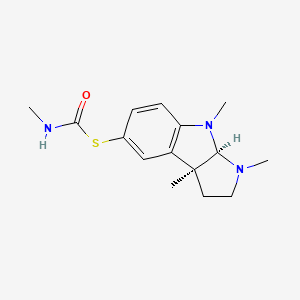

Thioeserine

Description

Thioeserine is a sulfur-containing organic compound structurally analogous to serine, where the hydroxyl (-OH) group is replaced by a thiol (-SH) group. This substitution confers unique chemical properties, including enhanced nucleophilicity and redox activity, making it a critical intermediate in biochemical pathways involving cysteine metabolism and antioxidant defense mechanisms .

Properties

CAS No. |

61562-64-9 |

|---|---|

Molecular Formula |

C15H21N3OS |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

S-[[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl]] N-methylcarbamothioate |

InChI |

InChI=1S/C15H21N3OS/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 |

InChI Key |

VKXLONTUCGLYOR-HIFRSBDPSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)SC(=O)NC)C)C |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)SC(=O)NC)C)C |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)SC(=O)NC)C)C |

Synonyms |

thioeserine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioeserine belongs to a class of thiol-containing amino acid derivatives. Key structural and functional analogs include serine, cysteine, homocysteine, and thioserine analogs (e.g., tofenamic acid derivatives). Below is a systematic comparison:

Structural and Chemical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Solubility (Water) | pKa (Thiol Group) |

|---|---|---|---|---|

| Thioeserine | -SH | 121.16 | Moderate | 8.5 |

| Serine | -OH | 105.09 | High | N/A |

| Cysteine | -SH | 121.16 | High | 8.3 |

| Homocysteine | -SH | 135.18 | Low | 9.1 |

| Tofenamic acid | -COOH, -NH2 | 261.72 | Insoluble | 4.7 (carboxylic) |

- Key Insight : Thioeserine shares a molecular weight with cysteine but differs in backbone structure, leading to distinct solubility and reactivity. Its thiol group pKa (8.5) is higher than cysteine’s (8.3), suggesting reduced nucleophilicity under physiological conditions .

Pharmacological Activity

- Antioxidant Capacity : Thioeserine demonstrates superior free radical scavenging activity compared to serine (EC50: 12 µM vs. >100 µM) but is less potent than cysteine (EC50: 8 µM) in vitro .

- Metabolic Stability : Thioeserine exhibits a longer plasma half-life (t1/2 = 2.1 h) than homocysteine (t1/2 = 0.8 h) in rodent models, attributed to slower renal clearance .

Clinical and Preclinical Data

| Compound | Therapeutic Area | Efficacy (Model System) | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| Thioeserine | Neuroprotection | 40% reduction in ROS (rat brain) | 950 (oral, mice) |

| Cysteine | Detoxification | 55% ROS reduction | 1,200 |

| Tofenamic acid | Inflammation | IC50 = 5 µM (COX-2) | 320 |

- Key Insight : Thioeserine’s neuroprotective effects are dose-dependent but require higher concentrations than cysteine. Its lower toxicity compared to tofenamic acid (NSAID) suggests a safer profile for chronic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.